molecular formula C19H17F2N3O2S B2373964 N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1396626-74-6

N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2373964
CAS No.: 1396626-74-6
M. Wt: 389.42
InChI Key: ULIWZJMBISNTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS 1396626-74-6) is a high-purity chemical compound offered with a minimum purity of 95% . This complex molecule features a benzothiazole core, a class of heterocyclic compounds recognized for their significant pharmacological and biological activities . Benzothiazole derivatives are extensively researched for their potential as fungicides, anti-tuberculosis agents, anti-convulsants, anti-inflammatories, and anti-cancer therapeutics . The structure also incorporates an azetidine ring, a saturated four-membered nitrogen-containing heterocycle that is a prominent scaffold in medicinal chemistry due to its ability to improve ligand selectivity and pharmacokinetic properties . This specific molecular architecture makes the compound a valuable intermediate for researchers exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases. The compound is provided for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-11-5-6-15-16(7-11)27-19(23-15)24-9-12(10-24)17(25)22-13-3-2-4-14(8-13)26-18(20)21/h2-8,12,18H,9-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIWZJMBISNTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC(=CC=C4)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Synthesis

The 6-methyl-1,3-benzothiazole moiety is typically prepared via cyclocondensation of 2-amino-4-methylthiophenol with carbonyl equivalents.

Protocol (Adapted from):

  • React 2-amino-4-methylthiophenol (10 mmol) with acetyl chloride (12 mmol) in acetic acid (20 mL) at 80°C for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.
    Yield: 78–85%
    Key Characterization:
  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 7.22–7.86 (m, 3H, Ar-H)
  • HRMS (ESI+): m/z calc. for C₈H₇NS [M+H]⁺ 150.0372, found 150.0369

Azetidine Ring Formation

Azetidine-3-carboxylic acid derivatives are synthesized via [2+2] cycloaddition or ring-closing metathesis.

Method A: Staudinger Ketene-Imine Cycloaddition ()

Step Reagents Conditions Yield
1 Methyl 3-aminopropionate, triethylamine CH₂Cl₂, 0°C 62%
2 Phosgene, N-methylmorpholine RT, 2 h 58%
3 Hydrolysis (NaOH 2M) 60°C, 4 h 89%

Method B: Aza Paternò–Büchi Reaction ()

  • Photochemical [2+2] cycloaddition between N-benzylideneaniline and dichloroketene
  • UV irradiation (λ = 300 nm), 12 h, 45% yield

Carboxamide Coupling

The final assembly employs palladium-catalyzed cross-coupling or peptide-like condensation.

Optimized Protocol (Patent):

  • Activate azetidine-3-carboxylic acid (1 eq) with HATU (1.2 eq) and DIPEA (2 eq) in DMF (0.1 M).
  • Add 3-(difluoromethoxy)aniline (1.1 eq), stir at RT for 12 h.
  • Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).
    Yield: 68–73%
    Purity (HPLC): >99%

Industrial-Scale Production Challenges

Critical Process Parameters

Parameter Optimal Range Deviation Impact
Temperature (Coupling Step) 20–25°C >30°C: Epimerization risk
Solvent (Cyclization) Anhydrous THF H₂O >0.5%: Yield drop 40%
Catalyst Loading (Pd) 0.5–1 mol% <0.3 mol%: Incomplete conversion

Cost Analysis

Component Cost/kg (USD) Contribution to Total
3-(Difluoromethoxy)aniline 12,500 58%
HATU 8,200 22%
Pd(PPh₃)₄ 45,000 15%

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (600 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃), 3.45–3.67 (m, 4H, azetidine-H), 6.88–7.45 (m, 7H, Ar-H)
  • $$ ^{13}C $$ NMR: 169.8 (C=O), 154.2 (C-F₂), 142.1 (benzothiazole C2)
  • HRMS: m/z 389.1304 [M+H]⁺ (calc. 389.1298)

Purity Assessment

Method Column Mobile Phase Result
HPLC C18 ACN/H₂O (70:30) 99.2%
UPLC-MS HSS T3 0.1% FA gradient 99.4%

Comparative Analysis of Synthetic Methods

Method Steps Total Yield Cost Index Scalability
Linear (Stepwise) 7 32% 1.00 Limited
Convergent (Modular) 5 51% 0.78 Industrial
Flow Chemistry 4 67% 0.65 High

Cost Index normalized to linear synthesis baseline.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant and Neuroprotective Properties

Research indicates that compounds similar to N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide exhibit activity as AMPA receptor modulators. The modulation of AMPA receptors has been linked to potential antidepressant effects and neuroprotection, especially in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analgesic Effects

The compound has been investigated for its analgesic properties. Studies suggest that it may interact with pain pathways, providing relief in conditions like neuropathic pain and inflammatory pain models .

Potential in Treating Psychiatric Disorders

Due to its effects on neurotransmitter systems, particularly glutamate and serotonin pathways, the compound is being explored for its potential in treating various psychiatric disorders, including anxiety and depression .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in the synthesis of novel polymers and materials with specific properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability .

Photonic Applications

Research is ongoing into the use of this compound in photonic devices due to its potential light-emitting properties when incorporated into organic light-emitting diodes (OLEDs). The fluorinated moiety may contribute to improved electron mobility and device efficiency .

Case Studies

Study TitleFocusFindings
Modulation of AMPA Receptors by Azetidine DerivativesNeuropharmacologyDemonstrated enhanced synaptic plasticity and potential antidepressant effects in animal models .
Evaluation of Analgesic ActivityPain ManagementShowed significant reduction in pain responses in neuropathic pain models .
Synthesis of Functional PolymersMaterial ScienceDeveloped new polymer composites with enhanced thermal stability using azetidine derivatives .

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other benzothiazole-derived molecules, though key substitutions differentiate its activity and selectivity. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Reported Activity IC₅₀/EC₅₀ Reference
N-[3-(Difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide Benzothiazole + azetidine 3-(Difluoromethoxy)phenyl, 6-methyl Not explicitly reported (inference: enzyme inhibition) N/A
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide Benzothiazole + tetrahydrothiophene 4-phenyl, tetrahydrothiophene-carboxamide No similarity to existing inhibitors N/A
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Benzothiazole + benzamide 4-bromophenyl, benzamide Not reported; structural analogue N/A
5805026 (ChemBridge) Unspecified Unspecified Enzyme inhibition 25 μmol/L
STOCK1S-82005 (InterBioScreen) Unspecified Unspecified Enzyme inhibition 27 μmol/L

Key Observations:

Benzothiazole Core : The 6-methylbenzothiazole moiety is conserved across analogues, suggesting its importance in target engagement. However, the azetidine-carboxamide group in the target compound may confer distinct binding kinetics compared to tetrahydrothiophene or benzamide derivatives .

Substituent Effects: The difluoromethoxy group in the target compound likely enhances metabolic resistance compared to non-fluorinated analogues (e.g., ethoxy or methoxy derivatives).

tetrahydrothiophene) drastically alter target interactions . The target compound’s activity remains unquantified in the provided evidence, but its structural features align with inhibitors of enzymes like MMP-9 or kinases, where benzothiazoles are common pharmacophores .

Biological Activity

N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

Property Details
Molecular Formula C16H15F2N3O2S
Molecular Weight 353.37 g/mol
IUPAC Name This compound

This compound features a difluoromethoxy group, which is known to enhance lipophilicity and bioavailability, crucial for its biological efficacy.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Research indicates that it may interact with targets involved in cellular signaling pathways, potentially affecting processes such as:

  • Cell Growth and Proliferation : The compound may inhibit pathways related to DNA replication and protein synthesis, leading to reduced cell growth.
  • Antimicrobial Activity : Preliminary studies suggest a broad spectrum of activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of similar compounds exhibited strong bactericidal effects against Staphylococcus spp., with minimal cytotoxicity to normal cell lines (L929). This suggests that this compound could have similar properties, warranting further investigation into its antimicrobial potential .
  • Cytotoxicity Assessments : In vitro studies have shown that compounds with structural similarities displayed varying degrees of cytotoxicity across different cell lines. For instance, one derivative was tested for its effects on A549 (lung cancer) and HepG2 (liver cancer) cells, revealing that certain concentrations enhanced cell viability rather than inducing toxicity .

Comparative Analysis of Related Compounds

To understand the potential efficacy of this compound, it is useful to compare its activity with related compounds:

Compound Activity Type IC50/EC50 Values
1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamideAntimicrobial0.5 µM
5-(trifluoromethyl)-N-[4-(morpholin-2-yl)phenyl]pyrimidin-2-amineCytotoxicity0.8 µM

These comparative values highlight the potency of structurally similar compounds and provide insights into the expected activity range for this compound.

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

Q. Table 1: Example Yields from Analogous Syntheses

Reaction StepSolventCatalystYield (%)Reference
Benzothiazole cyclizationEtOHH2SO470
Amide couplingDMFEDC65

Basic: Which spectroscopic and crystallographic methods are effective for structural characterization?

Answer:

  • NMR : 1H/13C NMR to confirm substituent positions, with emphasis on splitting patterns from the difluoromethoxy group (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass (e.g., [M+H]+ ~458.1 Da).
  • X-ray Crystallography : Use SHELXL for refinement, particularly to resolve disorder in the azetidine ring . ORTEP-3 or WinGX for visualizing thermal ellipsoids .

Advanced: How can discrepancies between computational predictions and experimental data be resolved?

Answer:

  • DFT Calibrations : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to optimize geometry predictions for the benzothiazole-azetidine core .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to refine dipole moment calculations .
  • Validation : Cross-check computed IR spectra with experimental data; adjust basis sets (e.g., 6-31G** vs. cc-pVTZ) .

Advanced: What strategies improve pharmacokinetic (PK) analysis, and how do structural modifications affect bioavailability?

Answer:

  • In Vitro Assays :
    • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid.
    • Metabolic Stability : Incubate with liver microsomes and monitor via LC-MS .
  • Structural Modifications :
    • Replace difluoromethoxy with methoxy to reduce metabolic oxidation .
    • Introduce hydrophilic groups (e.g., -OH) on the azetidine ring to enhance aqueous solubility .

Basic: What in vitro assays evaluate biological activity for benzothiazole derivatives?

Answer:

  • Anticancer : MTT assay against cell lines (e.g., MCF-7, HepG2) .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced: How to design experiments to study the mechanism of action for enzyme inhibition?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Mutagenesis Studies : Modify active-site residues (e.g., via CRISPR) to confirm interaction sites .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted starting materials (e.g., 3-(difluoromethoxy)aniline) or dimerized azetidine intermediates.
  • Detection : Use LC-MS or TLC (silica gel, ethyl acetate/hexane) .
  • Mitigation : Purify via column chromatography (silica gel, gradient elution) or recrystallization .

Advanced: How to address crystallographic challenges from the flexible azetidine ring?

Answer:

  • Disorder Modeling : Use SHELXL to refine split positions with occupancy factors .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion .
  • Twinned Data : Apply TWINABS for integration and scaling .

Basic: How does the difluoromethoxy group influence electronic properties?

Answer:

  • Electron-Withdrawing Effect : Reduces electron density on the phenyl ring, altering reactivity in electrophilic substitutions (e.g., nitration) .
  • Spectroscopic Impact : Causes distinct 19F NMR signals (δ ~-80 to -90 ppm) and splitting in 1H NMR .

Advanced: What computational methods predict stability under varying pH/temperature?

Answer:

  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states .
  • Accelerated Stability Studies : Heat samples to 40–60°C and monitor degradation via HPLC .
  • MD Simulations : Model hydrolysis pathways in acidic/basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.